4,7-Dichloro-2-methylquinoline
Overview
Description
4,7-Dichloro-2-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7Cl2N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 7th positions and a methyl group at the 2nd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-methylquinoline typically involves the chlorination of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 4th and 7th positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted quinoline derivatives
- Carboxylic acid derivatives
- Tetrahydroquinoline derivatives
Scientific Research Applications
4,7-Dichloro-2-methylquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2-methylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
- 4,7-Dichloroquinoline
- 2-Methylquinoline
- 4-Chloro-2-methylquinoline
- 7-Chloro-2-methylquinoline
Comparison: 4,7-Dichloro-2-methylquinoline is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical reactivity and biological activity. Compared to 4,7-Dichloroquinoline, the methyl group in this compound enhances its lipophilicity, potentially improving its membrane permeability and bioavailability . The dual chlorine substitution also makes it more reactive in nucleophilic substitution reactions compared to its mono-chlorinated counterparts .
Properties
IUPAC Name |
4,7-dichloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYCALFKBCOYLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357603 | |
Record name | 4,7-dichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50593-69-6 | |
Record name | 4,7-dichloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,7-Dichloro-2-methylquinoline in the synthesis of anti-cancer agents, as described in the research?
A1: this compound serves as a crucial starting material in the synthesis of 2-quinolyl-1,3-tropolone derivatives. The research demonstrates that it reacts with 1,2-benzoquinones under acidic conditions to yield the target compounds. [] These resulting derivatives exhibited promising anti-proliferative activity against various cancer cell lines, highlighting the significance of this compound as a building block for potential anticancer agents. []
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